molecular formula C8H13F2NO2 B2480609 Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate CAS No. 885498-55-5

Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate

Cat. No.: B2480609
CAS No.: 885498-55-5
M. Wt: 193.194
InChI Key: MXZJFANNNXYGJK-UHFFFAOYSA-N
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Description

Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate (CAS: 885498-55-5) is a fluorinated cyclohexane derivative with a molecular formula of C₈H₁₃F₂NO₂ and a molecular weight of 193.19 g/mol . Its structure features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions, an amino group (-NH₂) at the 1-position, and a methyl ester (-COOCH₃) at the same carbon (Figure 1). Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (141.5 Ų) and [M+Na]⁺ (148.6 Ų), suggest utility in mass spectrometry-based analytical workflows . The compound is available at 95% purity, with a 1g quantity priced at 909.00 €, reflecting its specialized synthesis .

Properties

IUPAC Name

methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-13-6(12)7(11)2-4-8(9,10)5-3-7/h2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZJFANNNXYGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885498-55-5
Record name methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound is investigated for its role in biochemical pathways and enzyme interactions. Studies suggest that it may modulate the activity of specific enzymes, potentially influencing metabolic processes and cellular functions.

Medicine

The therapeutic potential of this compound is being explored in drug development. Preliminary research indicates several pharmacological effects:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
  • Antimicrobial Activity : Investigated for antibacterial or antifungal properties.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Antimicrobial Activity

Research published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The study utilized standard methods such as disk diffusion and broth microdilution to assess efficacy.

Case Study 2: Neurological Effects

A study investigating the neuroprotective effects of fluorinated compounds found that this compound could reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

Biological ActivityMechanismReference
AntimicrobialDisruption of bacterial cell wall synthesis
NeuroprotectiveReduction of oxidative stress
Enzyme InhibitionModulation of enzyme activity

Mechanism of Action

The mechanism of action of methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Amino vs. Non-Amino Substituted

Methyl 4,4-difluorocyclohexane-1-carboxylate (CAS: 121629-14-9) lacks the amino group present in the target compound. This structural simplification reduces its molecular weight to 178.17 g/mol and significantly lowers its cost (1g at 53.00 € vs. 909.00 € for the amino analogue) .

Ester vs. Carboxylic Acid

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS: 1240529-10-5) replaces the methyl ester with a carboxylic acid (-COOH), increasing polarity and enabling salt formation. With a molecular weight of 179.17 g/mol, it is 14 g/mol lighter than the methyl ester analogue. The acid form is more reactive in coupling reactions (e.g., peptide synthesis) but may exhibit lower cell membrane permeability due to higher hydrophilicity .

Ester Group Variation: Methyl vs. Ethyl

Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate (CAS: 133382-29-3) substitutes the methyl ester with an ethyl group (-COOCH₂CH₃), increasing molecular weight to 207.21 g/mol (hydrochloride form: 243.68 g/mol).

Fluorine Substitution: Difluoro vs. Dimethyl

1-Amino-4,4-dimethylcyclohexane-1-carboxamide (CAS: 1407337-79-4) replaces fluorine atoms with methyl groups and the ester with a carboxamide (-CONH₂). This increases molecular weight to 170.25 g/mol and introduces hydrogen-bonding via the amide group. The dimethyl substitution reduces electronegativity at the 4,4-positions, altering steric and electronic properties compared to the difluoro analogue .

Table 1: Molecular and Commercial Comparison of Analogues

Compound Name CAS Molecular Weight (g/mol) Purity Price (1g) Key Structural Feature
Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate 885498-55-5 193.19 95% 909.00 € Amino, methyl ester, difluoro
Methyl 4,4-difluorocyclohexane-1-carboxylate 121629-14-9 178.17 N/A 53.00 € Methyl ester, difluoro (no amino)
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid 1240529-10-5 179.17 95% N/A Carboxylic acid, difluoro
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate 133382-29-3 207.21 N/A N/A Ethyl ester, difluoro
1-Amino-4,4-dimethylcyclohexane-1-carboxamide 1407337-79-4 170.25 N/A N/A Carboxamide, dimethyl

Table 2: Functional Group Impact on Properties

Functional Group Variation Impact on Properties
Amino group (-NH₂) Enhances hydrogen bonding, increases reactivity in nucleophilic reactions .
Methyl ester (-COOCH₃) Moderate lipophilicity; hydrolyzes to carboxylic acid under basic conditions .
Carboxylic acid (-COOH) High polarity; forms salts, suitable for ionic interactions .
Ethyl ester (-COOCH₂CH₃) Higher lipophilicity than methyl ester; slower hydrolysis .
Carboxamide (-CONH₂) Strong hydrogen-bond donor/acceptor; improves metabolic stability .

Research and Application Insights

  • Drug Discovery: Amino and fluorine substitutions are common in bioactive molecules; the dimethylcarboxamide variant () could serve as a protease inhibitor scaffold due to its hydrogen-bonding capacity .
  • Cost Drivers: The amino-substituted methyl ester’s high cost (909.00 €/g) reflects synthetic challenges, such as introducing fluorine and protecting the amino group during esterification .

Biological Activity

Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate (also known as Methyl 1-amino-4,4-difluorocyclohexanecarboxylate) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two fluorine atoms attached to the 4-position and an amino group at the 1-position. This structure enhances its binding affinity to various biological targets, making it a candidate for further investigation in drug development.

Molecular Formula

  • Chemical Formula : C8H12F2N2O2
  • Molecular Weight : 194.19 g/mol

Structural Features

FeatureDescription
Cyclohexane RingSix-membered carbon ring
Fluorine AtomsTwo fluorine substituents
Amino GroupPrimary amine at the 1-position
Carboxylate GroupAttached methyl ester

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and specificity, which can lead to modulation of various biochemical pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing physiological responses.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Pharmacological Activities

  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties.
  • Anticancer Potential : Investigations into its role in cancer therapy are ongoing, particularly regarding its ability to overcome multidrug resistance (MDR) in cancer cells.

Case Studies and Research Findings

  • Inhibition of P-glycoprotein (P-gp) :
    • A study highlighted the compound's ability to inhibit P-glycoprotein, a key player in drug efflux mechanisms associated with MDR. This inhibition could enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
  • Interaction with Cytochrome P450 Enzymes :
    • Research on related compounds indicates that similar structures may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can help predict the pharmacokinetics of this compound .
  • Biotransformation Studies :
    • Biotransformation studies using microbial cultures have shown that derivatives of this compound can be synthesized with enhanced bioactivity. These derivatives have demonstrated improved solubility and bioavailability .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
Methyl 1-amino-4-fluorocyclohexanecarboxylateC8H12F2N2O2Single fluorine atom; different binding properties
Methyl 1-amino-4,4-dichlorocyclohexanecarboxylateC8H12Cl2N2O2Chlorine substituents; varied reactivity
Methyl 1-amino-4,4-dibromocyclohexanecarboxylateC8H12Br2N2O2Bromine substituents; distinct biological effects

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